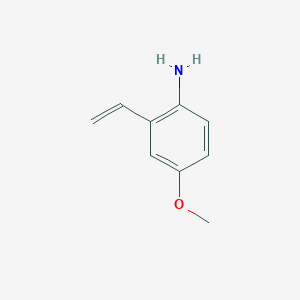

4-Methoxy-2-vinylbenzenamine

Description

BenchChem offers high-quality 4-Methoxy-2-vinylbenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-vinylbenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCGZEUOJDTERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477580 | |

| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210536-47-3 | |

| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-vinylbenzenamine

Introduction: The Significance of 4-Methoxy-2-vinylbenzenamine in Modern Organic Synthesis

4-Methoxy-2-vinylbenzenamine, also known as 4-methoxy-2-vinylaniline, is a highly valuable and versatile building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive vinyl moiety, makes it a sought-after precursor for the construction of a diverse array of complex molecules. This compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, including specialty polymers and fluorescent dyes.[1][2] The strategic placement of the methoxy, amino, and vinyl groups on the benzene ring offers a rich platform for a variety of chemical transformations, enabling the synthesis of novel heterocyclic compounds and other intricate molecular architectures.

This technical guide provides an in-depth exploration of the primary synthetic routes to 4-methoxy-2-vinylbenzenamine, designed for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the most effective strategies.

Strategic Approaches to the Synthesis of 4-Methoxy-2-vinylbenzenamine

The synthesis of 4-methoxy-2-vinylbenzenamine can be approached through several strategic pathways. The most prominent and efficient methods involve the formation of the vinyl group on a pre-functionalized aniline ring. This is typically achieved through robust and well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Heck reaction. An alternative, though potentially more circuitous, route involves the construction of the vinyl group via a Wittig reaction on a corresponding aldehyde precursor.

This guide will focus on these three primary strategies, outlining the necessary steps from readily available starting materials.

Figure 1: Overview of primary synthetic routes to 4-Methoxy-2-vinylbenzenamine.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] For the synthesis of 4-methoxy-2-vinylbenzenamine, this translates to the coupling of a 2-halo-4-methoxyaniline with a vinylboronic acid derivative.

Step 1: Preparation of 2-Halo-4-methoxyaniline

The initial step in this synthetic sequence is the regioselective halogenation of the readily available starting material, 4-methoxyaniline (p-anisidine). Both bromination and iodination at the ortho-position to the amino group are viable.

Protocol 1.1: Synthesis of 2-Bromo-4-methoxyaniline

A common method for the synthesis of 2-bromo-4-methoxyaniline involves the controlled bromination of 4-methoxyaniline. To achieve regioselectivity and prevent over-bromination, the reaction is often carried out using N-bromosuccinimide (NBS) under carefully controlled temperature conditions.[5]

-

Materials:

-

4-Methoxyaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetic Acid

-

-

Procedure:

-

Dissolve 4-methoxyaniline in the chosen solvent (DCM or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NBS in the same solvent to the cooled 4-methoxyaniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-bromo-4-methoxyaniline.[5]

-

Protocol 1.2: Synthesis of 2-Iodo-4-methoxyaniline

2-Iodoaniline derivatives can be synthesized through various methods, including the diazotization of an anthranilic acid followed by a Sandmeyer-type reaction with potassium iodide, or a more direct decarboxylative iodination.[6]

-

Materials:

-

4-Methoxyanthranilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Potassium iodide

-

-

Procedure (Sandmeyer-type reaction):

-

Dissolve 4-methoxyanthranilic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude 2-iodo-4-methoxyaniline by column chromatography.

-

Step 2: Suzuki-Miyaura Vinylation

With the 2-halo-4-methoxyaniline in hand, the subsequent step is the palladium-catalyzed coupling with a vinylboronic acid equivalent. A stable and commercially available source of the vinyl group is the trivinylboroxane-pyridine complex, which hydrolyzes in situ to provide the reactive vinylboronic acid.[5]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1.3: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxyaniline with Trivinylboroxane-Pyridine Complex

This protocol is adapted from general procedures for the vinylation of aryl bromides.[5]

-

Materials:

-

2-Bromo-4-methoxyaniline

-

2,4,6-Trivinylcyclotriboroxane-pyridine complex

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., dimethoxyethane/water or 2-methyltetrahydrofuran)

-

-

Procedure:

-

In a nitrogen-flushed reaction vessel, combine 2-bromo-4-methoxyaniline, the trivinylboroxane-pyridine complex, the palladium catalyst, and the base.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-methoxy-2-vinylbenzenamine by flash chromatography.[7]

-

Part 2: Synthesis via Heck Reaction

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene in the presence of a base.[8] For the synthesis of 4-methoxy-2-vinylbenzenamine, this typically involves the reaction of a 2-halo-4-methoxyaniline with a source of ethylene or a vinyl equivalent.

Heck Reaction Mechanism and Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Figure 3: Simplified catalytic cycle of the Heck reaction.

Protocol 2.1: Heck Vinylation of 2-Iodo-4-methoxyaniline

This protocol is a general procedure that can be adapted for the vinylation of 2-iodo-4-methoxyaniline using a vinylating agent like ethyl acrylate, followed by a potential decarboxylation step if necessary, or directly with a source of ethylene under pressure.[9]

-

Materials:

-

2-Iodo-4-methoxyaniline

-

Alkene (e.g., ethyl acrylate or ethylene gas)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., triethylamine)

-

Solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

To a solution of 2-iodo-4-methoxyaniline and palladium(II) acetate in the chosen deoxygenated solvent in a suitable reaction vessel (e.g., a pressure tube for ethylene gas), add the ligand, the alkene, and the base at room temperature.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After complete consumption of the starting material, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 4-methoxy-2-vinylbenzenamine.[9]

-

Part 3: Synthesis via Wittig Reaction

The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] In the context of synthesizing 4-methoxy-2-vinylbenzenamine, this would involve the reaction of 2-formyl-4-methoxyaniline with a methylidene phosphorane.

Step 1: Preparation of 2-Formyl-4-methoxyaniline

The synthesis of the aldehyde precursor, 2-formyl-4-methoxyaniline, is a critical prerequisite for the Wittig approach. This can be achieved through various formylation methods of 4-methoxyaniline, such as the Vilsmeier-Haack or Duff reaction, or by oxidation of a corresponding 2-methyl or 2-hydroxymethyl derivative. The synthesis of the related 4-methoxy-2-nitroaniline is well-documented and could serve as a starting point for conversion to the desired aldehyde.[13][14][15]

Step 2: Wittig Olefination

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[16][17]

Figure 4: General schematic of the Wittig reaction.

Protocol 3.1: Wittig Reaction of 2-Formyl-4-methoxyaniline

This is a general protocol for a Wittig reaction and would need to be optimized for the specific substrate.[10][11]

-

Materials:

-

2-Formyl-4-methoxyaniline

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

-

Procedure:

-

In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the ylide solution at room temperature for a period to ensure complete formation.

-

Cool the ylide solution again and add a solution of 2-formyl-4-methoxyaniline in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the desired 4-methoxy-2-vinylbenzenamine from the triphenylphosphine oxide byproduct.

-

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Typical Reagents |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available reagents.[3][5] | Potential for boronic acid homo-coupling, cost of palladium catalysts. | 2-Halo-4-methoxyaniline, vinylboronic acid derivative, Pd catalyst, base.[5][7] |

| Heck Reaction | Atom-economical (especially with ethylene), good for large-scale synthesis. | May require high pressures for gaseous alkenes, potential for alkene isomerization. | 2-Halo-4-methoxyaniline, alkene, Pd catalyst, base.[8][9] |

| Wittig Reaction | Well-established and reliable for alkene formation, predictable stereochemistry in some cases.[11] | Stoichiometric amounts of phosphonium salt and base required, generation of triphenylphosphine oxide as a byproduct can complicate purification.[12] | 2-Formyl-4-methoxyaniline, phosphonium salt, strong base. |

Conclusion

The synthesis of 4-methoxy-2-vinylbenzenamine is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a versatile and high-yielding route with good functional group tolerance, particularly with the use of stable vinylboronic acid precursors. The Heck reaction presents an atom-economical alternative, especially for industrial-scale production. The Wittig reaction, while a classic method for olefination, involves a multi-step sequence to prepare the necessary aldehyde precursor, which may be less efficient overall compared to the more direct cross-coupling approaches. The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

References

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-methoxy-2-vinylbenzenamine | 210536-47-3. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Google Patents. (2007). United States Patent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2021). Scheme 1. Coupling reaction of vinyl bromide with phenylboronic acid.... Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

- Google Patents. (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.

-

ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 14. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 15. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. organicreactions.org [organicreactions.org]

Spectroscopic Characterization of 4-Methoxy-2-vinylbenzenamine: A Technical Guide for Researchers

Introduction: The Structural Significance of 4-Methoxy-2-vinylbenzenamine

4-Methoxy-2-vinylbenzenamine, also known as 4-methoxy-2-vinylaniline, possesses a unique combination of functional groups that contribute to its reactivity and utility in chemical synthesis. The electron-donating methoxy and amino groups activate the aromatic ring, while the vinyl group provides a site for polymerization and other addition reactions. A thorough understanding of its spectroscopic signature is paramount for any researcher working with this compound.

This guide is structured to provide a foundational understanding of the expected spectroscopic characteristics of 4-Methoxy-2-vinylbenzenamine, followed by practical, field-proven methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methoxy-2-vinylbenzenamine, with assignments based on the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, vinyl, amino, and methoxy protons. The chemical shifts are influenced by the interplay of the electron-donating effects of the methoxy and amino groups and the anisotropic effect of the vinyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxy-2-vinylbenzenamine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-vinyl (α) | ~6.7 - 7.0 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | The vinyl proton attached to the aromatic ring will be a doublet of doublets due to coupling with the two terminal vinyl protons. |

| H-vinyl (β, trans) | ~5.6 - 5.8 | d | J(trans) ≈ 17.6 | The terminal vinyl proton trans to the other vinyl proton. |

| H-vinyl (β, cis) | ~5.1 - 5.3 | d | J(cis) ≈ 10.9 | The terminal vinyl proton cis to the other vinyl proton. |

| Aromatic H | ~6.6 - 7.3 | m | - | The aromatic protons will appear as a complex multiplet due to their differing electronic environments. |

| -NH₂ | ~3.5 - 4.5 | br s | - | The amino protons typically appear as a broad singlet and their chemical shift can be concentration-dependent. |

| -OCH₃ | ~3.8 | s | - | The methoxy protons will appear as a sharp singlet. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-2-vinylbenzenamine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Quaternary Aromatic (C-NH₂) | ~145 - 148 | The carbon attached to the amino group will be significantly deshielded. |

| Quaternary Aromatic (C-OCH₃) | ~158 - 162 | The carbon attached to the methoxy group will be the most deshielded aromatic carbon. |

| Quaternary Aromatic (C-vinyl) | ~125 - 128 | The carbon attached to the vinyl group. |

| Aromatic CH | ~110 - 130 | The remaining aromatic carbons will appear in this region. |

| Vinyl (α-C) | ~135 - 138 | The vinyl carbon directly attached to the aromatic ring. |

| Vinyl (β-C) | ~110 - 115 | The terminal vinyl carbon. |

| Methoxy (-OCH₃) | ~55 | A characteristic chemical shift for a methoxy group on an aromatic ring. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-2-vinylbenzenamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Methoxy-2-vinylbenzenamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for 4-Methoxy-2-vinylbenzenamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=C stretch (vinyl) | 1630 - 1650 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| N-H bend (primary amine) | 1580 - 1650 | Medium |

| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Strong |

| C-N stretch (aromatic amine) | 1250 - 1335 | Strong |

| =C-H bend (vinyl) | 910 and 990 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

Upon electron ionization (EI), 4-Methoxy-2-vinylbenzenamine is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular weight of 4-Methoxy-2-vinylbenzenamine (C₉H₁₁NO) is 149.19 g/mol . The molecular ion peak is expected at m/z = 149.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z = 134.

-

Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of methoxyarenes, resulting in a fragment at m/z = 119.

-

Benzylic cleavage: Cleavage of the bond between the vinyl group and the aromatic ring is less likely but could result in a fragment corresponding to the loss of a vinyl radical.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 4-Methoxy-2-vinylbenzenamine, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions to support the overall molecular structure.

-

Visualizing the Data and Workflow

Molecular Structure

Caption: Molecular structure of 4-Methoxy-2-vinylbenzenamine.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for 4-Methoxy-2-vinylbenzenamine is not widely published, a comprehensive theoretical analysis based on fundamental principles and comparison with analogous structures provides a robust framework for its characterization. This guide offers researchers a detailed prediction of the NMR, IR, and MS spectra, alongside practical protocols for data acquisition. As a key intermediate in various fields, a thorough understanding of its spectroscopic properties is essential for ensuring the quality and integrity of research and development endeavors. It is our hope that this guide will serve as a valuable reference and encourage the publication of experimental data to further enrich the scientific literature.

References

-

Royal Society of Chemistry. Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. [Link]

-

NIST Chemistry WebBook. Benzenamine, 4-methoxy-. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 2-Vinylaniline. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

A Technical Guide to the Chemical Properties and Reactivity of 4-Methoxy-2-vinylbenzenamine

Executive Summary

4-Methoxy-2-vinylbenzenamine is a highly functionalized aromatic compound possessing three distinct reactive centers: a primary amine, a vinyl group, and an electron-rich benzene ring. This unique trifecta of functionality makes it an exceptionally versatile building block in modern organic synthesis. The strategic placement of a vinyl group ortho to the amine enables powerful intramolecular cyclization reactions, providing efficient access to valuable heterocyclic scaffolds. Furthermore, the vinyl moiety serves as a polymerizable handle, while the electron-rich aromatic core, activated by both the amine and methoxy substituents, is primed for further functionalization. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and diverse reactivity, offering field-proven insights for its application in pharmaceutical development, materials science, and polymer chemistry.

Introduction: A Molecule of Strategic Importance

The structural architecture of 4-methoxy-2-vinylbenzenamine, also known by its IUPAC name 2-ethenyl-4-methoxyaniline, is key to its utility.[1] The molecule incorporates:

-

A Primary Aromatic Amine (-NH₂): A nucleophilic and basic center that also acts as a powerful activating group on the aromatic ring through resonance donation.

-

A Vinyl Group (-CH=CH₂): A reactive alkene capable of participating in a wide range of addition reactions and polymerization processes.

-

A Methoxy Group (-OCH₃): A strong electron-donating group that further enhances the electron density of the aromatic ring, influencing its reactivity and physicochemical properties.[2]

The synergy between these groups, particularly the ortho-positioning of the amine and vinyl substituents, is the cornerstone of its synthetic value. This arrangement facilitates intramolecular reactions that are often challenging to achieve through intermolecular pathways, making it a privileged scaffold for constructing complex molecules with high atom economy. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's behavior, enabling its effective deployment in complex synthetic campaigns.

Physicochemical and Computational Properties

A summary of the key physical and computationally derived properties of 4-methoxy-2-vinylbenzenamine is presented below. These data are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-ethenyl-4-methoxyaniline | [1] |

| CAS Number | 210536-47-3 | [1][3][4] |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [4] |

| Appearance | Brown liquid | [3][5] |

| Storage Conditions | Store refrigerated at 2-8 °C | [4] |

| Purity (Typical) | ≥95% (GC) | [3][6] |

| Topological Polar Surface Area | 35.25 Ų | [4] |

| logP (Predicted) | 1.9204 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Profile: Unveiling the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-methoxy-2-vinylbenzenamine.[7][8] Based on its structure, the following spectral characteristics are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 - 7.2 | dd | 1H | Ar-H (vinyl) | Aromatic proton ortho to the vinyl group, coupled to the adjacent aromatic proton and the vinyl proton. |

| ~6.6 - 6.7 | m | 2H | Ar-H | Remaining two aromatic protons, influenced by the strong donating effects of -NH₂ and -OCH₃. |

| ~6.5 - 6.8 | dd | 1H | -CH =CH₂ | The α-vinyl proton, coupled to the two terminal vinyl protons (cis and trans). |

| ~5.5 - 5.7 | dd | 1H | -CH=CH ₂ (trans) | Terminal vinyl proton trans to the aryl group, showing characteristic geminal and trans coupling. |

| ~5.1 - 5.3 | dd | 1H | -CH=CH ₂ (cis) | Terminal vinyl proton cis to the aryl group, showing characteristic geminal and cis coupling. |

| ~3.8 - 4.2 | br s | 2H | -NH ₂ | Amine protons; chemical shift is variable and can exchange with D₂O. |

| ~3.75 | s | 3H | -OCH ₃ | Methoxy protons, appearing as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of nine unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | Ar-C -O | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138 - 142 | Ar-C -N | Aromatic carbon attached to the amine group. |

| ~135 - 138 | -C H=CH₂ | The α-carbon of the vinyl group. |

| ~125 - 130 | Ar-C -CH=CH₂ | Quaternary aromatic carbon bearing the vinyl group. |

| ~115 - 120 | -CH=C H₂ | The terminal carbon of the vinyl group. |

| ~110 - 118 | Ar-C H | Aromatic methine carbons. |

| ~55 | -OC H₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.[7][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H Stretch (doublet) | Primary Amine |

| 3010 - 3080 | C-H Stretch | Vinyl & Aromatic |

| 2850 - 2960 | C-H Stretch | Methoxy (Aliphatic) |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1600 & ~910, 990 | C=C Stretch & C-H Bends | Vinyl Group |

| ~1240 | C-O Stretch (asymmetric) | Aryl Ether |

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

| m/z Value | Assignment |

| ~149.08 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of CH₃, C₂H₂, etc. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-methoxy-2-vinylbenzenamine is a composite of its three functional domains, often acting in concert to enable unique transformations.

Reactivity of the Vinyl Group

The vinyl group is a site of high electron density, making it susceptible to a variety of reactions:

-

Polymerization: The vinyl group readily participates in polymerization, making the compound a valuable monomer for creating specialty polymers with enhanced thermal stability, chemical resistance, and conductivity.[1][3][5] The polymerization can proceed via radical, cationic, or anionic mechanisms, though copolymerization with other monomers may require careful consideration of reactivity ratios.[10][11][12]

-

Electrophilic Addition: The double bond will react with electrophiles such as halogens (Br₂, Cl₂) and acids (HBr, HCl) following Markovnikov's rule.

-

Transition-Metal Catalyzed Reactions: The vinyl group is an excellent substrate for a host of metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling.[13][14]

Reactivity of the Aromatic Amine

The primary amine is a versatile nucleophilic and basic site:

-

N-Acylation and N-Alkylation: The amine readily reacts with acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is often used as a strategy to protect the amine or to introduce new functional groups.[15]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would yield a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Synergistic Reactivity: Intramolecular Cyclizations

The most compelling aspect of this molecule's reactivity lies in the interplay between the ortho-amine and vinyl groups. This proximity enables powerful intramolecular cyclization cascades, most notably for the synthesis of indole and indoline ring systems, which are privileged scaffolds in medicinal chemistry.[13]

A prime example is the intramolecular hydroaminomethylation (HAM) reaction.[13][16] Catalyzed by transition metals like rhodium, this reaction proceeds through a sequence of hydroformylation of the vinyl group to form an aldehyde intermediate, which is then trapped in situ by the neighboring amine to form a five-membered indoline ring.[13] The chemoselectivity of these reactions can often be controlled by the choice of protecting group on the nitrogen atom.[13][16]

Caption: Rh-catalyzed intramolecular hydroaminomethylation pathway.

Applications in Research and Development

The unique reactivity profile of 4-methoxy-2-vinylbenzenamine makes it a high-value intermediate in several scientific fields.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material for building complex heterocyclic molecules, particularly indole and indoline derivatives, which are common motifs in biologically active compounds and approved drugs.[1][13] The methoxy group itself is a prevalent feature in many pharmaceuticals, often improving metabolic stability and binding affinity.[2]

-

Polymer and Materials Science: As a functional monomer, it is used to synthesize specialty polymers for advanced coatings, adhesives, and electronic materials.[3][5] The incorporation of the aniline moiety can impart properties like thermal stability, chemical resistance, and conductivity.[1][17]

-

Fluorescent Dyes: The conjugated system of the molecule makes it a suitable scaffold for the development of fluorescent probes and dyes used in biological imaging and sensing applications.[1][3]

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory-specific conditions and safety assessments.

Illustrative Synthesis: N-Acetylation of 4-Methoxy-2-vinylbenzenamine

This protocol demonstrates the protection of the amine functionality, a common first step before performing reactions on other parts of the molecule.

Objective: To synthesize N-(4-methoxy-2-vinylphenyl)acetamide.

Methodology:

-

Dissolve 4-methoxy-2-vinylbenzenamine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution to act as a base.

-

Cool the flask to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford the pure N-acetylated product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Caption: Experimental workflow for N-acetylation.

Safety, Handling, and Storage

As a substituted aniline, 4-methoxy-2-vinylbenzenamine requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.

-

Toxicology: Aromatic amines are generally considered hazardous. Avoid inhalation, ingestion, and skin contact.[19] Assume the compound may be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][20] For long-term stability, refrigeration at 2-8 °C is recommended.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Methoxy-2-vinylbenzenamine is a potent and versatile chemical intermediate whose value is derived from the strategic interplay of its amine, vinyl, and methoxy-activated aromatic functionalities. Its capacity for intramolecular cyclization provides an elegant and efficient route to valuable heterocyclic systems, while its polymerizable nature opens avenues in materials science. A thorough understanding of its reactivity, guided by the principles and data outlined in this guide, will empower researchers to leverage this unique building block for innovation in drug discovery, agrochemical development, and the creation of advanced functional materials.

References

-

J&K Scientific LLC. 4-methoxy-2-vinylbenzenamine | 210536-47-3. [Link]

-

USA Chemical Suppliers. 4-methoxy-2-vinylbenzenamine suppliers USA. [Link]

-

National Institutes of Health (NIH). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. [Link]

-

ResearchGate. Interrupted intramolecular HAM reaction of 2-vinylanilines 3. [Link]

-

ResearchGate. Vinyl monomer and aniline copolymerization? [Link]

-

ACS Publications. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]

-

ResearchGate. Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. [Link]

-

ACS Publications. Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. [Link]

-

Wiley Online Library. Anionic Vinyl Polymerization. [Link]

-

Royal Society of Chemistry. Kinetics of the addition of anilines to methyl vinyl ketone. [Link]

-

PubChem. 4-Methoxybenzylamine. [Link]

-

PubChem. Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-. [Link]

-

National Institutes of Health (NIH). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

University Course Website. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Google Patents. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

MDPI. Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

PubMed. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. [Link]

-

PubChemLite. Benzenamine, 4-methoxy-2-methyl-n-(3-methylphenyl)- (C15H17NO). [Link]

-

ResearchGate. Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. [Link]

- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

NIST WebBook. Benzenamine, 4-methoxy-. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-methoxy-2-vinylbenzenamine suppliers USA [americanchemicalsuppliers.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Methoxy-2-vinylaniline (CAS No. 210536-47-3)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-vinylaniline (CAS No. 210536-47-3), a versatile building block in modern organic synthesis. With its unique bifunctional structure, featuring both a nucleophilic aniline and a polymerizable vinyl group, this compound serves as a critical intermediate in the development of novel pharmaceuticals, advanced polymers, and functional materials. This document details a plausible multi-step synthesis, outlines key analytical characterization techniques, and explores its potential applications, particularly in the realms of kinase inhibitor synthesis and conductive polymers. The content herein is intended to equip researchers and professionals with the necessary technical insights to effectively utilize this compound in their respective fields.

Introduction

4-Methoxy-2-vinylaniline, also known as 4-methoxy-2-vinylbenzenamine, is an aromatic amine of growing interest in the chemical and pharmaceutical industries. Its strategic substitution pattern—a methoxy group para to the amine and a vinyl group ortho to it—imparts a unique combination of electronic and steric properties. This arrangement allows for selective functionalization at multiple sites, making it a valuable synthon for creating complex molecular architectures.

The presence of the vinyl group opens avenues for polymerization and cross-linking reactions, while the aniline moiety can be readily diazotized or act as a nucleophile, offering a gateway to a diverse range of chemical transformations. This guide will delve into the synthesis, characterization, and application of this compound, providing a foundational resource for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-2-vinylaniline is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 210536-47-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | C=CC1=CC(=CC=C1N)OC | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| logP | 1.9204 | [1] |

Synthesis of 4-Methoxy-2-vinylaniline: A Plausible Multi-Step Approach

-

Protection and Nitration: Acetylation of p-anisidine followed by regioselective nitration to yield 4-Methoxy-2-nitroacetanilide.

-

Deprotection and Reduction: Hydrolysis of the acetamido group and subsequent reduction of the nitro group to afford 2,5-diaminoanisole.

-

Diazotization and Vinylation: Diazotization of the newly introduced amino group, followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl moiety.

The overall proposed synthetic pathway is illustrated below.

Sources

An In-Depth Technical Guide to the Synthetic Pathways of 2-Ethenyl-4-Methoxyaniline

Abstract

This technical guide provides a comprehensive overview of proposed synthetic pathways for 2-ethenyl-4-methoxyaniline, a valuable substituted aniline for which a direct, established synthesis is not prominently documented in the scientific literature. Recognizing its potential as a key intermediate in the development of novel pharmaceuticals and functional materials, this document outlines two robust and scientifically grounded synthetic strategies: Palladium-Catalyzed Cross-Coupling and Wittig-Type Olefination. Each pathway is dissected to explain the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. Detailed, step-by-step protocols, supported by mechanistic insights and extensive references to authoritative sources, are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2-Ethenyl-4-Methoxyaniline

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the construction of complex molecular architectures. 2-Ethenyl-4-methoxyaniline, with its ortho-vinyl and para-methoxy functionalities, presents a particularly interesting structural motif. The vinyl group offers a reactive handle for a variety of subsequent transformations, including polymerization, cycloadditions, and further cross-coupling reactions. The methoxy and amino groups, with their distinct electronic properties, influence the molecule's reactivity and potential biological interactions. The development of reliable synthetic routes to this compound is therefore a critical step towards unlocking its full potential in drug discovery and the creation of advanced materials.

Proposed Synthetic Pathways: A Comparative Analysis

In the absence of a well-established, direct synthesis, two primary strategies are proposed, leveraging powerful and well-understood reactions in organic chemistry.

Pathway A: Palladium-Catalyzed Cross-Coupling

This approach focuses on the late-stage introduction of the ethenyl (vinyl) group onto a pre-functionalized 4-methoxyaniline core. The reliability and functional group tolerance of palladium-catalyzed reactions, such as the Heck and Suzuki couplings, make this a highly attractive and versatile strategy.[1][2][3]

The core principle of this pathway is the formation of a new carbon-carbon bond between an sp²-hybridized carbon of the aniline ring and an sp²-hybridized carbon of the vinyl group.

-

The Heck Reaction: This reaction couples a vinyl halide or triflate with an alkene in the presence of a palladium catalyst and a base.[2][4] In this context, we would utilize a variation where an aryl halide (the halogenated 4-methoxyaniline) is coupled with a vinyl source, such as ethylene gas or a vinyl organometallic reagent. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the vinyl group and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[5]

-

The Suzuki-Miyaura Coupling: This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] For our target molecule, this would involve the coupling of a halogenated 4-methoxyaniline with a vinylboronic acid or its ester. The Suzuki reaction is often favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

A critical consideration for both reactions is the potential for the aniline's amino group to interfere with the catalyst. While many modern palladium catalysts show good tolerance for anilines, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to prevent side reactions and catalyst deactivation.

The overall workflow for the palladium-catalyzed synthesis is depicted below:

Caption: Workflow for Palladium-Catalyzed Synthesis.

Protocol A1: Synthesis of 2-Bromo-4-methoxyaniline

This protocol is adapted from established procedures for the regioselective bromination of activated anilines.[6]

-

Protection (Optional but Recommended): Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base (e.g., triethylamine, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete conversion to the N-Boc protected aniline.

-

Bromination: Cool the solution of N-Boc-4-methoxyaniline to 0 °C. Slowly add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS provides excellent regioselectivity for the ortho position due to the directing effect of the bulky Boc group.

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude N-Boc-2-bromo-4-methoxyaniline in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid.[7] Stir at room temperature until the deprotection is complete.

-

Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-methoxyaniline.

Protocol A2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the vinylation of the synthesized 2-bromo-4-methoxyaniline.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methoxyaniline (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford 2-ethenyl-4-methoxyaniline.

| Parameter | Heck Reaction | Suzuki-Miyaura Coupling |

| Vinyl Source | Ethylene gas, vinyl siloxanes | Vinylboronic acids/esters |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Triethylamine, K₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Advantages | Atom economical with ethylene | Milder conditions, broad substrate scope |

| Disadvantages | May require pressure for ethylene | Boronic acids can be unstable |

Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for Vinylation.

Pathway B: Wittig-Type Olefination

This strategy involves the construction of the ethenyl group from a carbonyl precursor, specifically 2-formyl-4-methoxyaniline (also known as 2-amino-5-methoxybenzaldehyde). The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are exceptionally reliable for converting aldehydes to alkenes.[8][9][10][11][12]

The key transformation in this pathway is the reaction of an aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) to form a carbon-carbon double bond.[13]

-

The Wittig Reaction: A phosphonium ylide, typically generated by deprotonating a phosphonium salt with a strong base, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.[9][12] This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. For the synthesis of a terminal alkene like our target, methyltriphenylphosphonium bromide is the ylide precursor of choice.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate ester instead of a phosphonium salt.[13] The resulting phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide and the water-soluble phosphate byproduct is easier to remove than triphenylphosphine oxide.

A significant challenge in this pathway is the synthesis of the 2-formyl-4-methoxyaniline precursor. Direct formylation of 4-methoxyaniline can be achieved through several methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, though regioselectivity can be an issue.[6][10] An alternative would be to start from a precursor where the ortho-position is already functionalized, such as 2-nitro-4-methoxyaniline, and then convert the nitro group to an amino group and introduce the formyl group.

The proposed workflow for the Wittig-type olefination is as follows:

Caption: Workflow for Wittig-Type Olefination Synthesis.

Protocol B1: Synthesis of 2-Formyl-4-methoxyaniline (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a good candidate for the formylation of electron-rich aromatic rings like 4-methoxyaniline.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 4-methoxyaniline (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with sodium hydroxide or sodium carbonate to pH 8-9.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 2-formyl-4-methoxyaniline.

Protocol B2: Wittig Reaction

This protocol describes the conversion of the aldehyde to the terminal alkene.

-

Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) dropwise. Stir the resulting bright yellow-orange mixture for 30-60 minutes to ensure complete ylide formation.

-

Olefination: Dissolve 2-formyl-4-methoxyaniline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons |

| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |

| Base | Strong (n-BuLi, NaNH₂) | Milder (NaH, NaOEt) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Advantages | Widely applicable | Easier byproduct removal |

| Disadvantages | Difficult byproduct removal | Phosphonate esters can be more expensive |

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.

Conclusion and Future Outlook

The protocols provided herein are based on well-established chemical principles and analogous transformations, offering a solid foundation for further optimization and development. As the demand for novel functionalized anilines in drug discovery and materials science continues to grow, the successful synthesis of 2-ethenyl-4-methoxyaniline will undoubtedly open up new avenues for innovation.

References

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC - NIH. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.).

-

Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... - ResearchGate. (n.d.).

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

- Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. (n.d.).

- Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (n.d.).

-

Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14).

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. (2021, December 16). Retrieved from a university's institutional repository.

- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate. (n.d.).

- Method for preparing 3-bromo-4-methoxyaniline - Google Patents. (n.d.).

- ChemInform Abstract: Aminooxylation Horner—Wadsworth—Emmons Sequence for the Synthesis of Enantioenriched γ‐Functionalized Vinyl Sulfones. - Sci-Hub. (n.d.).

-

Palladium- (and nickel-) catalyzed vinylation of aryl halides - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

- Palladium-Catalyzed Vinylation of Organic Halides. (n.d.). Retrieved from a Wiley Online Library book chapter.

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

- B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).

- Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium - ResearchGate. (n.d.).

- Synthetic method of iodo-aniline derivatives - Google Patents. (n.d.).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved from [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023, July 25). Retrieved from [Link]

-

Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. (n.d.). Retrieved from [Link]

- Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. (n.d.).

-

4-Methoxyaniline | CAS 104-94-9 - Veeprho. (n.d.). Retrieved from [Link]

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

- The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents. (n.d.).

-

2-amino-5-methoxybenzaldehyde phenylhydrazone - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

- 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents. (n.d.).

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.). Retrieved from a university's institutional repository.

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).

-

Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy - YouTube. (2022, December 26). Retrieved from [Link]

- Preparation method of N-methyl-4-methoxyaniline - Google Patents. (n.d.).

-

Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. (2014, February 9). Retrieved from [Link]

-

p-Anisidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. (n.d.).

- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.).

- The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved from a university's institutional repository.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Sciencemadness Discussion Board. (2009, September 1).

- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents. (n.d.).

-

4-methoxyaniline - ChemSynthesis. (2025, May 20). Retrieved from [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

-

2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. p-Anisidine - Wikipedia [en.wikipedia.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to 4-Methoxy-2-vinylbenzenamine: A Versatile Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-vinylbenzenamine (CAS No. 210536-47-3), a substituted aniline of increasing interest in the fields of medicinal chemistry, polymer science, and materials research. This document details its fundamental physicochemical properties, outlines a representative synthetic protocol, explores its current and potential applications with a focus on drug development, and provides essential safety and handling information. The unique structural combination of a reactive vinyl group and a modifiable methoxy-substituted aniline core positions this molecule as a valuable scaffold for the synthesis of complex chemical entities. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this versatile compound.

Introduction and Molecular Overview

4-Methoxy-2-vinylbenzenamine, also known as 4-methoxy-2-vinylaniline, is an aromatic amine characterized by a benzene ring substituted with an amino group, a methoxy group, and a vinyl group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a desirable starting material for a variety of chemical transformations. The electron-donating nature of the methoxy and amino groups activates the aromatic ring, while the vinyl group serves as a key handle for polymerization and carbon-carbon bond-forming reactions.

The aniline moiety is a well-established pharmacophore in numerous approved drugs, particularly in the development of kinase inhibitors for oncology.[1] The introduction of a vinyl substituent offers a site for covalent modification or for extending the molecular framework through reactions such as Heck or Suzuki couplings.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Methoxy-2-vinylbenzenamine is essential for its effective use in synthesis and material design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Brown liquid | Chem-Impex |

| CAS Number | 210536-47-3 | [2] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.9204 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons with their characteristic coupling patterns (dd, d), the methoxy group protons (singlet around 3.8 ppm), and the amine protons (broad singlet). For example, the related compound 4-methoxy-3-methylaniline shows aromatic protons between 6.50-6.67 ppm, a methoxy singlet at 3.77 ppm, and an amine broad singlet at 3.29 ppm.[3]

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups shifted upfield. The vinyl carbons would appear in the characteristic olefinic region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic ring, and the prominent C-O stretching of the methoxy group. For comparison, the FTIR spectrum of 4-methoxy-2-nitroaniline shows N-H stretches at 3487 and 3371 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety or cleavage of the vinyl group. The fragmentation of aromatic amines often involves the formation of a stable tropylium ion or related structures.

Synthesis of 4-Methoxy-2-vinylbenzenamine: A Representative Protocol

A specific, peer-reviewed synthesis protocol for 4-Methoxy-2-vinylbenzenamine is not widely published. However, a plausible and efficient route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, from a readily available precursor. The following is a representative, theoretical protocol based on established methodologies for similar transformations.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This proposed synthesis involves the coupling of a boronic acid derivative with an aryl halide. A logical precursor would be 2-bromo-5-methoxyaniline, which can be coupled with a vinylboronic acid derivative.

Caption: Proposed synthetic workflow for 4-Methoxy-2-vinylbenzenamine.

Representative Experimental Protocol

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methoxyaniline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-